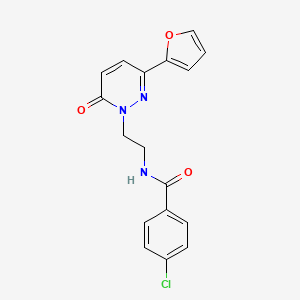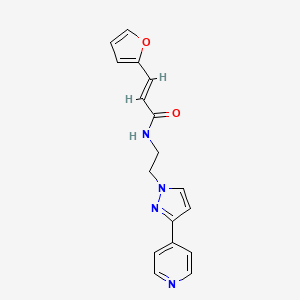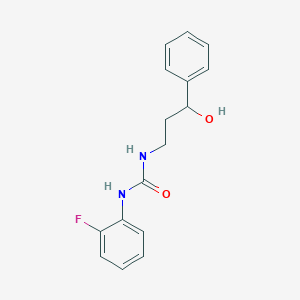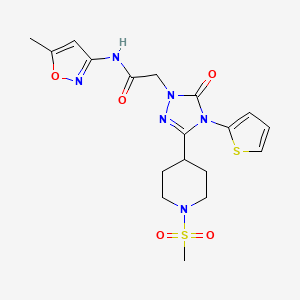
2-(4-fluorophenyl)-N-(2-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, gas, color, etc.) .
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis like temperature, pressure, catalysts, etc .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, etc., are used for this purpose .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, etc .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Characterization
Chemical synthesis and structural characterization form a foundational application in scientific research for compounds like 2-(4-fluorophenyl)-N-(2-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide. Research has demonstrated the utility of tetrazole derivatives in the formation of coordination networks, leveraging the effects of substituents to influence structures and nonlinear optical (NLO) properties. Hydrothermal synthesis methods using tetrazolate-yl acylamide tectons have led to the development of crystalline coordination networks with significant second harmonic generation (SHG) efficiencies, showcasing the potential of such compounds in materials science (Liao et al., 2013).
Antitumor and Antimicrobial Properties
The research also extends into the biomedical field, where derivatives of similar structures have been synthesized and evaluated for their antitumor and antimicrobial properties. Specific fluorinated benzothiazoles, for example, have been investigated for their potent cytotoxic effects in vitro against certain human breast cancer cell lines, indicating the potential of fluorine-substituted compounds in cancer therapy (Hutchinson et al., 2001). Additionally, the synthesis of thiophene-2-carboxamides and their evaluation for antimicrobial activity highlight the broad-spectrum utility of these compounds in developing new antimicrobial agents with potential antibiofilm properties (Talupur et al., 2021).
Fluorescent Probes and Sensing Applications
Furthermore, certain derivatives have found applications as fluorescent probes for sensing pH and metal cations, showcasing the adaptability of such compounds in chemical sensing and imaging. The high sensitivity to pH changes and selectivity in metal cation binding demonstrate the potential of these compounds in environmental monitoring and biochemical assays (Tanaka et al., 2001).
Novel Coordination Networks and NLO Properties
The study of tetrazolate-based compounds has led to the development of novel coordination networks with varied structural topologies and significant NLO properties. This research underscores the importance of substituent effects in designing materials with potential applications in photonics and optoelectronics (Liao et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5O2/c17-11-5-7-12(8-6-11)25-23-14(22-24-25)15(26)21-9-10-3-1-2-4-13(10)27-16(18,19)20/h1-8H,9H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSFXUDDCCLPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

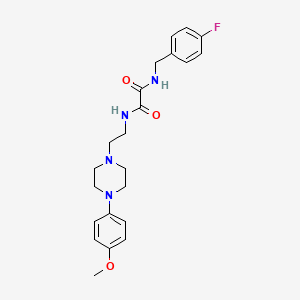
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B2844174.png)
![Methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844175.png)
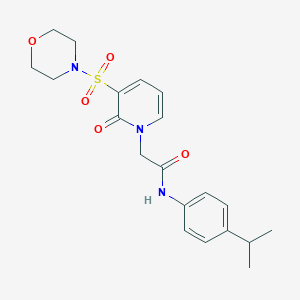
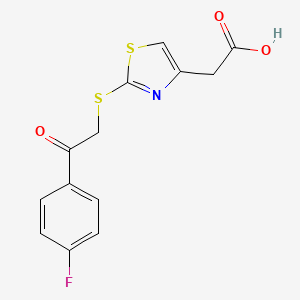
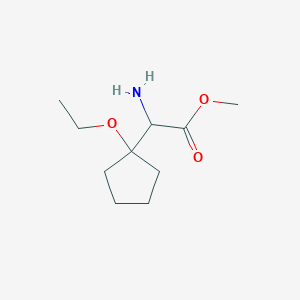
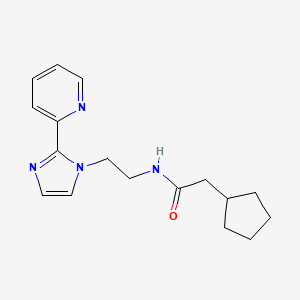
![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)
